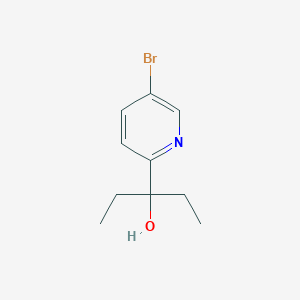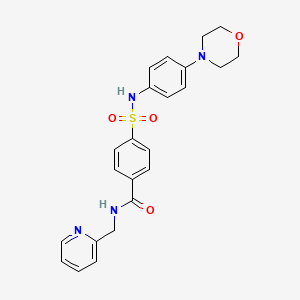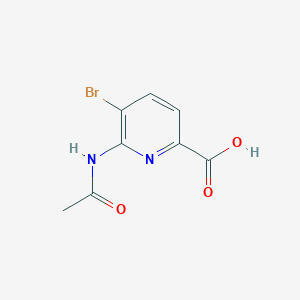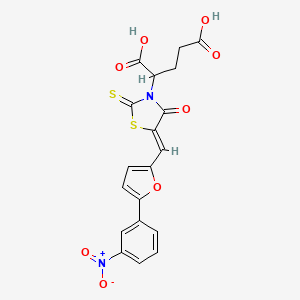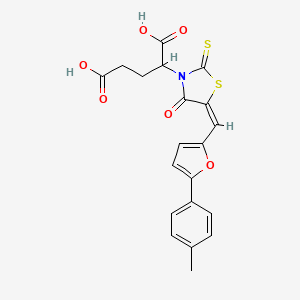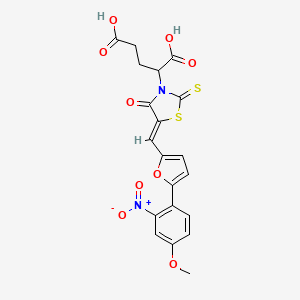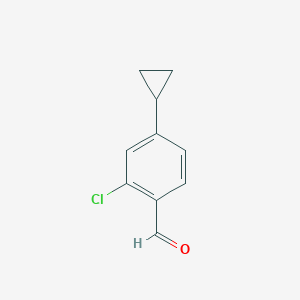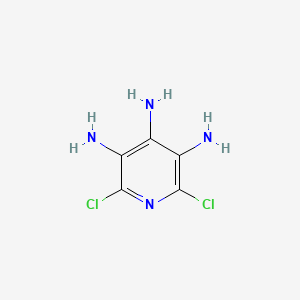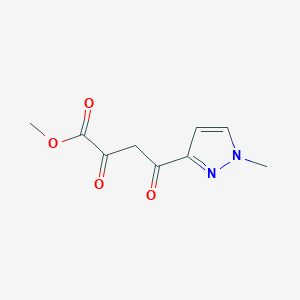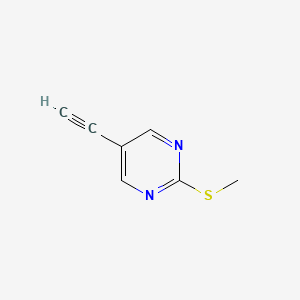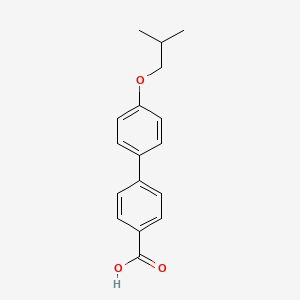![molecular formula C9H11FN2O B3292064 3-[(4-Fluorophenyl)amino]propanamide CAS No. 875858-84-7](/img/structure/B3292064.png)
3-[(4-Fluorophenyl)amino]propanamide
Vue d'ensemble
Description
“3-[(4-Fluorophenyl)amino]propanamide” is a chemical compound with the molecular formula C9H11FN2O . It has an average mass of 182.195 Da and a monoisotopic mass of 182.085541 Da . This compound contains a total of 34 bonds, including 17 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 tertiary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of “3-[(4-Fluorophenyl)amino]propanamide” and its derivatives often involves the acylation of primary alkyl, aryl, or heterocyclic amines with 3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanoic acid chloride . For example, the reaction of N,N-dimethylpropane-1,3-diamine with this acid chloride, followed by methylation with methyl iodide, leads to the formation of 3-{[3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanoyl]amino}-N,N,N-trimethylpropane-1-aminium iodide .Molecular Structure Analysis
The molecular structure of “3-[(4-Fluorophenyl)amino]propanamide” can be represented by the InChI code: 1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(11)13/h1-4,12H,5-6H2,(H2,11,13) . This indicates that the molecule contains a fluorophenyl group attached to an amino group, which is further connected to a propanamide group .Physical And Chemical Properties Analysis
“3-[(4-Fluorophenyl)amino]propanamide” is a solid compound with a molecular weight of 182.2 .Applications De Recherche Scientifique
Antimalarial Potential
3-[(4-Fluorophenyl)amino]propanamide derivatives have shown promising results as novel leads for malaria treatment. A particular compound, characterized by the aminoacetamide scaffold, demonstrated low-nanomolar activity against the intraerythrocytic stages of the malaria parasite, Plasmodium falciparum. Despite challenges in optimizing aqueous solubility and microsomal stability, the compound exhibited exceptional antimalarial potency and selectivity, suggesting potential as a chemical tool for drug target identification (Norcross et al., 2019).
Antioxidant and Anticancer Activity
In the realm of cancer research, derivatives of 3-[(4-Fluorophenyl)amino]propanamide have been explored for their antioxidant and anticancer activities. Some derivatives showed significantly higher antioxidant activity compared to known antioxidants like ascorbic acid. Moreover, they displayed cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, identifying them as potential candidates for cancer treatment (Tumosienė et al., 2020).
Antibacterial Properties
Compounds synthesized from 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine have been reported to possess significant antibacterial activity. These compounds, derived through a series of chemical reactions, demonstrated high potency against various bacterial strains, indicating their potential application in treating bacterial infections (Arutyunyan et al., 2017).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Propriétés
IUPAC Name |
3-(4-fluoroanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(11)13/h1-4,12H,5-6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRYUHZLQGECAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)amino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-b]thiophen-2-ylmethanamine](/img/structure/B3291984.png)
